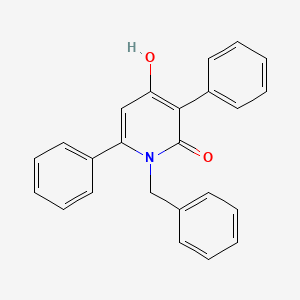
1-benzyl-4-hydroxy-3,6-diphenylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-4-hydroxy-3,6-diphenylpyridin-2(1H)-one is a synthetic organic compound that belongs to the class of pyridinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-hydroxy-3,6-diphenylpyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridinone core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of benzyl and phenyl groups: These groups can be introduced via Friedel-Crafts alkylation or acylation reactions.
Hydroxylation: The hydroxyl group can be introduced through selective oxidation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4-hydroxy-3,6-diphenylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl and phenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the production of pharmaceuticals or other fine chemicals.
Mechanism of Action
The mechanism of action of 1-benzyl-4-hydroxy-3,6-diphenylpyridin-2(1H)-one would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2(1H)-pyridinone: A simpler pyridinone derivative.
1-benzyl-3,6-diphenyl-2(1H)-pyridinone: Lacks the hydroxyl group.
1-benzyl-4-hydroxy-2(1H)-pyridinone: Lacks the phenyl groups.
Uniqueness
1-benzyl-4-hydroxy-3,6-diphenylpyridin-2(1H)-one is unique due to the presence of both benzyl and phenyl groups, as well as the hydroxyl group, which can contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C24H19NO2 |
|---|---|
Molecular Weight |
353.4g/mol |
IUPAC Name |
1-benzyl-4-hydroxy-3,6-diphenylpyridin-2-one |
InChI |
InChI=1S/C24H19NO2/c26-22-16-21(19-12-6-2-7-13-19)25(17-18-10-4-1-5-11-18)24(27)23(22)20-14-8-3-9-15-20/h1-16,26H,17H2 |
InChI Key |
ZIBXMMKNQQNTRI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(=CC(=C(C2=O)C3=CC=CC=C3)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















